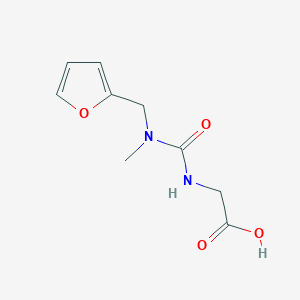

((Furan-2-ylmethyl)(methyl)carbamoyl)glycine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

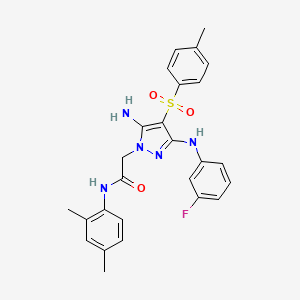

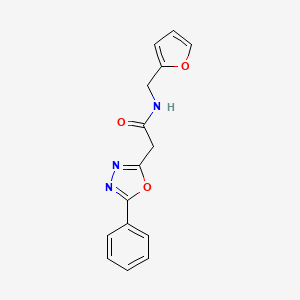

“((Furan-2-ylmethyl)(methyl)carbamoyl)glycine” is a complex organic compound that contains a furan ring and a carbamoyl group . It is related to other compounds such as “ACETIC ACID ((FURAN-2-YLMETHYL)-CARBAMOYL)-PHENYL-METHYL ESTER” and “Glycine, N-(2-furanylcarbonyl)-, methyl ester” which have similar structures .

Synthesis Analysis

The synthesis of this compound could potentially involve the reaction of 2-furoic acid, furfurylamine, and furfuryl alcohol under microwave-assisted conditions . Other methods might involve the use of effective coupling reagents such as DMT/NMM/TsO or EDC .

Molecular Structure Analysis

The molecular structure of this compound is complex and includes a furan ring and a carbamoyl group . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The carbamoyl group consists of a carbonyl (C=O) group attached to an amine (NH2) group .

Chemical Reactions Analysis

The chemical reactions involving this compound could be quite diverse due to the presence of the reactive furan ring and the carbamoyl group . For example, the furan ring can undergo various reactions such as oxidation, reduction, and addition reactions .

Scientific Research Applications

Novel Synthesis Routes : The compound ((Furan-2-ylmethyl)(methyl)carbamoyl)glycine, as part of the furan family, plays a crucial role in novel synthesis routes, notably in the formation of pyrroles when reacted with primary amines under palladium catalysis, yielding 1,2,4-trisubstituted pyrroles (Friedrich, Wächtler, & Meijere, 2002). Additionally, it's involved in the synthesis of ethyl({[acryloyl(furan-2-ylmethyl)amino]acetyl}amino)acetate via the Ugi four-component reaction, indicating a high yield and efficient synthesis process for glycine ester derivatives (Ganesh, Saha, Zuckermann, & Sáha, 2017).

Chemical Characterization and Bioactivity : The chemical characterization and bioactivity of compounds related to this compound, such as 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea, have been extensively explored. These compounds exhibit broad-spectrum bioactivity against various pathogens, demonstrating their potential in medicinal applications (Donlawson, Nweneka, Orie, & Okah, 2020). Similarly, the synthesis of 1,1-bis(2-Carbamoylguanidino)furan-2-ylmethane shows promise for pharmaceutical and chemical industry applications (Orie, Ngochindo, & Abayeh, 2019).

Maillard Reaction Studies : The compound's role in the Maillard reaction, particularly in the formation of furans and other volatile compounds during thermal processing, is of interest in food science. The Maillard reaction parameters, like pH and temperature, influence the formation of furan and its derivatives (Nie et al., 2013). Additionally, the chemistry and fate of hydroxycinnamic acids in a glucose/glycine simulated baking model were investigated, revealing the formation of Maillard reaction products and their potential health implications (Jiang et al., 2009).

Environmental and Polymer Applications : The synthesis of furan-based diamine and its application in creating bio-based polyimide highlight the compound's role in developing eco-friendly materials. These polymers, originating from furan-based compounds, demonstrate excellent thermal stability and potential as a substitution for petroleum-based polymers, marking significant strides in sustainable material science (Zhang et al., 2023).

Future Directions

Mechanism of Action

Target of Action

The primary targets of ((Furan-2-ylmethyl)(methyl)carbamoyl)glycine are certain types of bacteria, including Escherichia coli and Salmonella typhi . These bacteria play a role in various infectious diseases, and the compound’s interaction with them can potentially inhibit their growth and proliferation .

Mode of Action

The compound interacts with its bacterial targets, leading to changes that inhibit their growth

Biochemical Pathways

This compound is part of the furan platform of chemicals, which are derived from biomass such as furfural and 5-hydroxymethylfurfural . These compounds are involved in various biochemical pathways, and their modification can lead to a wide range of bioactive compounds . The specific pathways affected by this compound and their downstream effects are currently under investigation.

Result of Action

The result of this compound’s action is the inhibition of growth in certain bacteria . This antimicrobial activity suggests potential applications in treating bacterial infections . .

properties

IUPAC Name |

2-[[furan-2-ylmethyl(methyl)carbamoyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-11(6-7-3-2-4-15-7)9(14)10-5-8(12)13/h2-4H,5-6H2,1H3,(H,10,14)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGWKNUIRZQNSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CO1)C(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2410107.png)

![4-[7-(3,4-dimethylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]morpholine hydrochloride](/img/structure/B2410109.png)

![N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2410112.png)

![(1R,5S)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine](/img/structure/B2410118.png)

![4-[4-(Tert-butyl)phenyl]-2-[(4-chlorobenzyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2410119.png)

![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one](/img/structure/B2410128.png)